3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the linear formula C9H8N2O . It has a molecular weight of 160.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde are not available, imidazo[1,2-a]pyridines have been functionalized through radical reactions . These reactions are considered efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Chemistry
- Application : 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is used in the synthesis of a series of imidazo[1,2-a]pyridines .
- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .
- Results : The method is reasonably fast, very clean, high yielding, simple workup .
Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
- Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
- Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Field : Medicinal Chemistry
- Application : Derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, are widely used in medicine .
- Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
- Results : Drugs such as Zolpidem and Alpidem, which contain this imidazo[1,2-a]pyridine unit, have been commercialized . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
Material Science
- Field : Material Science
- Application : Imidazopyridine, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
Antituberculosis Properties
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have shown antituberculosis properties .
- Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
- Results : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, a compound containing the imidazo[1,2-a]pyridine unit, respectively, after 4 weeks of treatment .
Antiviral Properties
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridines, which can be synthesized using 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, have shown antiviral properties .
- Method : The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
- Results : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, making them a promising area of research in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues could play a crucial role in this endeavor .
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDTULJSYQPSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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